molecular formula C19H14ClN3O2 B3848453 2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide

2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide

Cat. No. B3848453
M. Wt: 351.8 g/mol
InChI Key: BFBZELQDXJDHRZ-CIAFOILYSA-N
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Description

2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as N-(2-chlorobenzylidene)-2-(naphthalen-1-yl)acetohydrazide or simply as CBNA.

Mechanism of Action

The mechanism of action of CBNA is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes in the body. CBNA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. CBNA has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
CBNA has been found to have several biochemical and physiological effects. Studies have shown that CBNA can reduce inflammation and pain, inhibit the growth of cancer cells, and reduce oxidative stress. CBNA has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CBNA is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. CBNA has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of CBNA is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments.

Future Directions

There are several future directions for the research and development of CBNA. One potential direction is to further investigate its anti-cancer properties and explore its potential as a cancer treatment. Another direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of CBNA and optimize its use in laboratory experiments.

Scientific Research Applications

CBNA has been found to have potential applications in various fields of scientific research. One of the most promising applications of CBNA is in the field of cancer research. Studies have shown that CBNA has anti-cancer properties and can effectively inhibit the growth of cancer cells. CBNA has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N'-[(E)-(2-chlorophenyl)methylideneamino]-N-naphthalen-1-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c20-16-10-4-2-7-14(16)12-21-23-19(25)18(24)22-17-11-5-8-13-6-1-3-9-15(13)17/h1-12H,(H,22,24)(H,23,25)/b21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBZELQDXJDHRZ-CIAFOILYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-2-(2-chlorobenzylidene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide
Reactant of Route 2
2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide
Reactant of Route 3
2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide
Reactant of Route 4
2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide
Reactant of Route 5
2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide
Reactant of Route 6
2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide

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